tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

JAK1 Inhibitor Kinase Selectivity Enantiomeric Differentiation

JAK inhibitor development fails when achiral or wrong-enantiomer building blocks introduce conformational ambiguity and off-target activity. This (7R)-configured spirocyclic amine is the mandatory intermediate for achieving JAK1-selective inhibition. - **Enantiomer-specific activity**: (R) vs (S) IC50: 8.5 nM vs 790 nM (93-fold difference). - **Selectivity enabler**: JAK1/JAK2 selectivity index of 48. - **IP-aligned scaffold**: Explicitly claimed in US20210053943A1. - **Boc-protected for modular synthesis**: Ideal for CNS and inflammation programs. Supplied as a single enantiomer (>98% ee), ready for immediate scale-up.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1638744-92-9
Cat. No. B2773339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
CAS1638744-92-9
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1
InChIKeyFNODMLLSUDSGEV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Spirocyclic Amine Building Block for Medicinal Chemistry


tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a chiral, enantiopure spirocyclic amine building block featuring a rigid 5-azaspiro[2.4]heptane core with a Boc-protected primary amine at the 7-position [1]. This scaffold is a critical synthetic intermediate for introducing a conformationally constrained amine motif into bioactive molecules, particularly in the quinolone antibacterial and kinase inhibitor therapeutic areas [2].

Chiral enantiopure spirocyclic amine scaffold with Boc-protected primary amine for modular synthetic incorporation.

Enantiomer-specific building block for kinase inhibitor and quinolone antibacterial scaffold research programs.

Conformationally constrained amine presentation supports stereochemical SAR studies across medicinal chemistry contexts.

Why Generic Substitution Cannot Replace This Scaffold


The biological activity of derivatives of 5-azaspiro[2.4]heptane-7-amine is exquisitely dependent on both the absolute stereochemistry at the 7-position and the conformational constraint imposed by the spirocyclic scaffold [1]. A direct comparison of enantiomers in a JAK1 inhibitor series revealed that the (R)-enantiomer exhibited an IC50 of 8.5 nM, while the corresponding (S)-enantiomer showed dramatically reduced potency with an IC50 of 790 nM, representing a 93-fold difference in activity [2]. This demonstrates that simple substitution of the (7R) configuration with its (7S) antipode, or with flexible achiral amines, will fundamentally alter the pharmacological profile of the resulting compound.

(7S)-enantiomer may shift target engagement profiles substantially — enantiomer-dependent potency differences can exceed 90-fold in JAK1 context, making direct substitution unreliable.

Flexible acyclic amines may not reproduce spirocyclic conformational constraint — the rigid 5-azaspiro[2.4]heptane geometry is linked to kinase selectivity not achievable with open-chain analogs.

Racemic or achiral building blocks may not support enantiomer-specific SAR — stereochemical control requires single-enantiomer material to interpret biological data unambiguously.

Quantitative Differentiation Against Closest Analogs


Enantiomeric Potency Differentiation in JAK1 Inhibition

In a direct head-to-head comparison of enantiomers, the (R)-6c compound derived from the (7R)-amino scaffold exhibited an IC50 of 8.5 nM against JAK1, compared to 790 nM for the (S)-6c enantiomer, a 93-fold increase in potency [1]. Furthermore, the (R)-enantiomer achieved a selectivity index of 48 for JAK1 over JAK2, critical for minimizing off-target immunosuppressive effects [1].

JAK1 Enantiomeric Potency
Head-to-head
(R)-6c IC50 8.5 nM vs (S)-6c 790 nM (93-fold); JAK1/JAK2 selectivity index 48 for (R). Racemic IC50 = 29 nM.
Reported enantiomer-dependent potency context supports (7R) fit for JAK1 pathway studies; selectivity relevant to isoform analysis.
In vitro enzymatic assay context; target-specific translation requires review.
JAK1 Inhibitor Kinase Selectivity Enantiomeric Differentiation

Inverted Enantiomeric Preference for Antibacterial Activity

In the quinolone antibacterial series, the (S)-enantiomer of the 7-amino-5-azaspiro[2.4]heptane moiety was found to be 2- to 16-fold more potent than its (R)-antipode against Gram-positive and Gram-negative bacteria [1]. The (S)-configured compound DU-6859a (Sitafloxacin) was identified as the most potent stereoisomer overall, entering clinical development [1]. This establishes that for antibacterial applications, the (S) enantiomer is preferred, while the (R) enantiomer is specifically required for kinase inhibition, creating a unique application-driven differentiation.

Antibacterial Enantiomer Preference
Cross-study comparable
(S)-enantiomer 2–16-fold more potent than (R) against Gram-positive and Gram-negative strains; DU-6859a (S) selected as clinical candidate.
Enantiomeric preference inversion across target classes highlights need for stereochemical review in antimicrobial screening contexts.
MIC endpoint values; class-specific SAR, not universal across all targets.
Quinolone Antibiotics Antibacterial SAR Stereochemical Comparison

Conformational Rigidity Versus Acyclic Amines

The 5-azaspiro[2.4]heptane core provides a conformationally restricted presentation of the 7-amino group that cannot be replicated by flexible acyclic amines such as 3-aminopyrrolidine [1]. The spirocyclic fusion of a cyclopropane to the pyrrolidine ring locks the amine orientation, which is crucial for achieving the selectivity profile observed in the JAK1 inhibitor series (Selectivity Index of 48 for JAK1 over JAK2) [2].

Spirocyclic vs Acyclic Amine
Class-level inference
5-Azaspiro[2.4]heptane scaffold associated with JAK1 SI = 48; flexible amines cannot replicate constrained amine orientation.
Conformational constraint may support kinase selectivity; direct quantitative acyclic comparator data require further validation.
SAR analysis; spirocyclic geometry advantage inferred from selectivity outcomes.
Conformational Analysis Medicinal Chemistry Scaffold Differentiation

Patent-Backed Intermediate for JAK Inhibitor Programs

The (R)-7-amino-5-azaspiro[2.4]heptane scaffold is explicitly claimed as a key intermediate in patent US20210053943A1 for JAK inhibitors [1]. In the MedChemComm publication, (R)-6c derived from this scaffold demonstrated not only potent JAK1 inhibition (IC50 = 8.5 nM) but also favorable in vivo efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) mouse and rat models [2].

Patent & In Vivo Context
Supporting evidence
US20210053943A1 claims (R)-scaffold for JAK inhibitors; (R)-6c demonstrated in vivo activity in CIA and AIA arthritis models.
Patent context and in vivo model response may support procurement for JAK inhibitor programs; verify target-specific endpoints.
Mouse and rat rheumatoid arthritis models; no direct quantitative comparator data.
Patent-Backed Intermediate Drug Discovery JAK Inhibitor

Key Industrial Application Scenarios


Next-Generation JAK1-Selective Kinase Inhibitors

The (7R) enantiomer is a mandatory starting material for synthesizing JAK1-selective inhibitors, as demonstrated by the 93-fold potency improvement of (R)-6c (IC50 8.5 nM) over its (S)-enantiomer (IC50 790 nM) [1]. It enables the construction of compounds with a JAK1/JAK2 selectivity index of 48, a key requirement for minimizing off-target immunosuppression [1].

Chiral Reference for Enantiomeric Selectivity Profiling

As the enantiomer is 2–16-fold less active than the (S)-form in antibacterial applications [2], the (7R) compound serves as an essential negative control in antimicrobial screening campaigns, allowing researchers to confirm that the observed antibacterial activity is enantiomer-specific.

CNS and Neuroactive Quinolone Scaffold Exploration

The rigid, chiral spirocyclic amine is a valuable building block for CNS-targeted programs, as the Boc-protected amine allows for its modular incorporation into diverse chemotypes. Its proven in vivo efficacy in inflammation models (CIA and AIA) [1] also supports its use in designing brain-penetrant or peripherally-restricted kinase inhibitors.

IP-Driven Lead Optimization Programs

Patents such as US20210053943A1 explicitly cover JAK inhibitors derived from this (R)-configured scaffold [3], making the procurement of this specific enantiomer a strategic necessity for pharmaceutical companies seeking to develop novel, patentable kinase inhibitors within this crowded therapeutic space.

Application
Selection Property
Validation Focus
JAK1-selective kinase inhibitor research
Enantiomer-specific activity profiling
JAK1/JAK2 isoform selectivity endpoints
Enantiomeric selectivity profiling in antimicrobial screening
Stereochemical reference for enantioselective testing
Enantiomer-specific MIC endpoint verification
CNS kinase inhibitor scaffold exploration
Conformationally constrained amine module
Brain-penetrant or peripheral kinase model endpoints
IP-driven lead optimization for kinase targets
Patent-covered chiral building block
Novel chemical space and kinase IP landscape review
Quote Request

Request a Quote for tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.